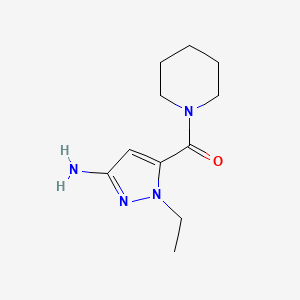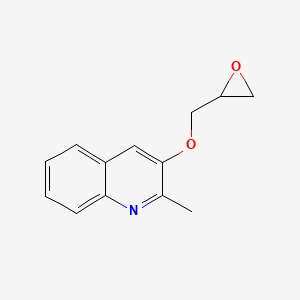
Ethyl 2-quinoxalinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-quinoxalinecarboxylate is a quinoxaline derivative . It has an empirical formula of C11H10N2O2 and a molecular weight of 202.21 . It may be used in chemical synthesis studies .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string CCOC(=O)c1cnc2ccccc2n1 . The IUPAC Standard InChI is InChI=1S/C11H10N2O2/c1-2-15-11(14)10-7-12-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3 .
Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 81-83 °C (lit.) . Its density is predicted to be 1.230±0.06 g/cm3 .
科学的研究の応用
Crystallography and Spectroscopy
- Ethyl derivatives of quinoxalinecarboxylic acid, like 3-hydroxy-2-quinoxalinecarboxylic acid, have been characterized using FT-IR spectroscopy and single-crystal X-ray diffraction. These techniques help in understanding the molecular structure and formation of 3D supramolecular networks of such compounds (Badoğlu et al., 2015).
Corrosion Inhibition
- Quinoxalines, including ethyl 2-quinoxalinecarboxylate derivatives, have been studied as corrosion inhibitors for metals such as copper. Quantum chemical calculations help in understanding the relationship between molecular structures and their efficiency as inhibitors (Zarrouk et al., 2014).
Synthesis of Pharmaceutical Compounds
- Quinoxaline derivatives are used in synthesizing structural analogs of known antibacterial drugs, such as fluoroquinolone series. For instance, ethyl 4-oxo-1,4-dihydropyrido[2,3-b]quinoxaline-3-carboxylate is a notable example (Charushin et al., 2004).
Antituberculosis Activity
- Ethyl derivatives of quinoxaline-2-carboxylate, specifically 1,4-dioxide derivatives, have been synthesized and evaluated for their antituberculosis activity. The presence of certain substituents like chloro, methyl, or methoxy groups significantly affects their medicinal properties (Jaso et al., 2005).
Potential Application in Liquid Crystal Displays
- New fluorescent ethyl derivatives, such as ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, have been synthesized for potential application in liquid crystal displays due to their favorable orientation parameters in nematic liquid crystals (Bojinov & Grabchev, 2003).
Microwave-Assisted Synthesis
- The microwave-assisted synthesis of compounds with ethyl hexahydro-1H-pyrrolo[3,2-c]quinoline-2-carboxylate skeleton demonstrates the potential for efficient and eco-friendly synthetic routes in chemical research (Neuschl et al., 2007).
Safety and Hazards
Ethyl 2-quinoxalinecarboxylate has several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H318 - Causes serious eye damage, and H335 - May cause respiratory irritation . The precautionary statements include P261 - Avoid breathing dust/fume/gas/mist/vapours/spray, P280 - Wear protective gloves/protective clothing/eye protection/face protection, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
作用機序
Target of Action
Ethyl quinoxaline-2-carboxylate, also known as Ethyl 2-quinoxalinecarboxylate, is a compound that has been the subject of extensive research due to its emergence as an important chemical moiety
Mode of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms . The specific interactions of Ethyl quinoxaline-2-carboxylate with its targets and the resulting changes are areas that require further investigation.
Biochemical Pathways
Quinoxaline derivatives have been associated with a wide range of biological activities , suggesting that they may affect multiple biochemical pathways
Result of Action
Quinoxaline derivatives have been associated with a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects
特性
IUPAC Name |
ethyl quinoxaline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)10-7-12-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMKSGSOBKQGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7065-23-8 |
Source


|
| Record name | Ethyl 2-quinoxalinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(benzo[d]thiazol-5-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2616180.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2616181.png)


![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-4-phenylbutanenitrile](/img/structure/B2616185.png)




![N-tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide](/img/structure/B2616196.png)



![9-(3,5-dimethylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2616201.png)
